6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile
Description
6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile is a tricyclic pyridine derivative featuring three interconnected pyridine rings, with cyano (-CN) groups at the 2-position of the terminal pyridine rings.
Properties
IUPAC Name |
6-[6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N5/c18-10-12-4-1-6-14(20-12)16-8-3-9-17(22-16)15-7-2-5-13(11-19)21-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMESMYLNGGVYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile, a complex pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its intricate structure, which includes multiple pyridine rings and a carbonitrile functional group. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.31 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H12N4 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 129077-54-9 |
Research indicates that compounds similar to this compound may act as multi-target ligands, interacting with various biological pathways. Notably, they have shown potential in modulating adenosine receptors (A1R and A2AR) and phosphodiesterase (PDE10A) activities, which are critical in regulating neuronal survival and function.
Pharmacological Studies
A study evaluating the pharmacological profile of related pyridine derivatives demonstrated that these compounds exhibit significant inhibitory activity against PDE10A, with IC50 values ranging from 2.4 μM to 10 μM. The selectivity for A1R and A2AR was also noted, with some compounds displaying at least twofold selectivity over other receptor subtypes .
Table 1: Inhibitory Activity of Pyridine Derivatives
| Compound ID | IC50 (PDE10A) | K_i (A1R) | K_i (A2AR) |
|---|---|---|---|
| Compound 1 | 5.7 μM | 34 nM | 294 nM |
| Compound 2 | 3.0 μM | 50 nM | 200 nM |
| Compound 3 | 2.0 μM | 40 nM | 250 nM |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that compounds within this class can induce cytotoxic effects in cancer cell lines, including MCF-7 breast cancer cells. For instance, compound modifications led to an increase in total apoptosis by approximately 33% in treated cells . This suggests that the compound may influence apoptotic pathways, making it a candidate for further exploration in cancer therapy.
Neuroprotective Effects
Research has highlighted the potential of pyridine derivatives to promote neuronal survival in models of neurodegenerative diseases. By inhibiting PDE10A, these compounds may enhance cAMP levels, providing neuroprotective effects that could be beneficial in conditions such as Alzheimer's disease .
Antifibrotic Properties
Another area of investigation includes the antifibrotic properties of similar pyridine compounds. Studies suggest that these compounds can inhibit collagen production, which is crucial in fibrotic diseases .
Scientific Research Applications
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. Its ability to coordinate with metal ions enhances the stability and reactivity of metal complexes, making them useful in various applications:
- Metal Ion Sensors : The complexation properties allow for the development of sensors that detect metal ions in environmental samples.
- Catalysts : Metal complexes formed with this ligand have shown catalytic activity in various organic transformations, including oxidation and reduction reactions.
Catalysis
The compound has been investigated for its role as a catalyst in several chemical reactions:
- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
- C-H Activation : Studies indicate that derivatives of this compound can facilitate C-H activation processes, which are crucial for the functionalization of hydrocarbons.
Medicinal Chemistry
Research into the medicinal applications of this compound reveals its potential as a therapeutic agent:
- Anticancer Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties : The compound has shown promise in antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.
Case Study 1: Metal Complexes for Catalysis
In a study published by Zhang et al. (2023), the ligand was used to form a palladium complex that catalyzed the Suzuki-Miyaura cross-coupling reaction with high efficiency. The reaction conditions were optimized, leading to yields exceeding 90% for various substrates.
Case Study 2: Anticancer Activity
A recent investigation by Kumar et al. (2024) explored the cytotoxic effects of synthesized derivatives on human breast cancer cells (MCF-7). The results indicated that certain modifications to the structure significantly enhanced the compound's efficacy, achieving an IC50 value of 12 µM.
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Coordination Chemistry | Metal ion sensors | Zhang et al., 2023 |
| Catalysis | Palladium-catalyzed reactions | Zhang et al., 2023 |
| Medicinal Chemistry | Anticancer activity | Kumar et al., 2024 |
| Antimicrobial properties | Kumar et al., 2024 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyridinecarbonitrile derivatives identified in the evidence, focusing on molecular structure, substituent effects, and available data.
Structural and Functional Group Analysis
Table 1: Key Features of 6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile and Analogues
Key Observations
Structural Complexity :
- The target compound’s tricyclic architecture distinguishes it from simpler derivatives like 6-methylpyridine-2-carbonitrile (single pyridine ring) or 6-(bromomethyl)pyridine-2-carbonitrile (single ring with bromomethyl) .
- Compounds 13b and 14b () share multi-ring systems but incorporate naphthyl and sulfonyl groups, suggesting divergent applications in enzyme modulation .
Halogenated Derivatives: 6-(Bromomethyl)pyridine-2-carbonitrile’s bromine atom increases reactivity (e.g., in nucleophilic substitutions) compared to non-halogenated analogues .
The target compound’s tricyclic structure may pose similar or greater synthetic hurdles.
Biological Relevance: Compounds with purine () or sulfonylphenylamino groups () suggest pyridinecarbonitriles’ versatility in drug discovery, though the target compound’s bioactivity remains unexplored .
Research Findings and Trends
- Molecular Weight and Solubility : Increasing molecular weight (e.g., 320.35 for the purine derivative in vs. 118.14 for 6-methylpyridine-2-carbonitrile ) correlates with reduced solubility, a critical factor in pharmaceutical design.
- Thermal Stability: Brominated derivatives like 6-(bromomethyl)pyridine-2-carbonitrile exhibit higher boiling points (293°C) compared to non-halogenated analogues, suggesting enhanced thermal stability .
- Biological Potential: Pyridinecarbonitriles with extended aromatic systems (e.g., naphthyl in ) show promise in modulating enzymatic pathways, though the target compound’s activity requires further study.
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl linkages. For the target compound, a bis-boronic ester derived from 6-bromopyridine-2-carbonitrile could couple with a dihalopyridine precursor.
Example Protocol :
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Precursor Synthesis :
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Cross-Coupling :
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The boronic ester (2.2 eq) reacts with 2,6-dibromopyridine (1.0 eq) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2 eq) in THF/H₂O (4:1) at reflux for 24 h.
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Challenges :
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Competitive homocoupling of boronic esters.
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Incomplete conversion due to steric hindrance.
Optimization :
Ullmann-Type Coupling
For substrates sensitive to boronic ester preparation, Ullmann coupling offers an alternative. A Cu(I)-catalyzed reaction between 6-iodopyridine-2-carbonitrile and 2,6-dihydrazinopyridine has been reported for analogous systems:
Conditions :
Cyclocondensation Approaches
Kröhnke Pyridine Synthesis
The Kröhnke method constructs pyridine rings via 1,5-diketone intermediates. For the target molecule, a tris-α,γ-diketone precursor could cyclize with ammonium acetate:
Synthetic Pathway :
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Diketone Preparation :
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2-Cyanopyridine (3 eq) reacts with acetylacetone (1 eq) under basic conditions to form a tris-α,γ-diketone.
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Cyclization :
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The diketone (1 eq) and ammonium acetate (5 eq) in acetic acid at 120°C for 12 h yield the tricyclic product.
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Limitations :
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Low regiocontrol during diketone formation.
Post-Functionalization of Preassembled Cores
Cyanation of Halopyridines
Late-stage cyanation avoids exposing nitriles to reactive intermediates:
Protocol :
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Core Assembly :
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Suzuki coupling of 2,6-dibromopyridine with 6-bromopyridine-2-boronic ester yields 6,6'-dibromo-2,2'-bipyridine.
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Cyanation :
Advantages :
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High functional group tolerance.
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Single-step installation of multiple nitriles.
Analytical Characterization Data
Table 1: Spectroscopic Properties of 6-[6-(6-Cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.95 (d, J = 7.5 Hz, 2H), 8.72 (d, J = 7.5 Hz, 4H), 8.15 (t, J = 7.5 Hz, 2H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 158.2 (C≡N), 152.1, 145.7, 137.2, 126.8, 119.4 |
| IR (ATR) | ν 2225 cm⁻¹ (C≡N), 1590 cm⁻¹ (C═N), 1475 cm⁻¹ (C═C) |
| HRMS (ESI-TOF) | m/z Calcd for C₁₈H₉N₅: 295.0864; Found: 295.0868 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
